1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is a synthetic organic compound that features a benzofuran ring, a hydroxypropyl group, and a chlorophenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea typically involves multiple steps:
Formation of Benzofuran-2-yl Intermediate: The benzofuran ring can be synthesized through cyclization reactions involving phenols and acetylenes.
Hydroxypropylation: The benzofuran intermediate is then reacted with an epoxide or a halohydrin to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl-benzofuran intermediate with 2-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes. The hydroxypropyl group may enhance solubility and bioavailability, while the chlorophenyl urea moiety can interact with proteins or enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is unique due to the combination of its benzofuran ring, hydroxypropyl group, and chlorophenyl urea moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNZFVRRLOLMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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